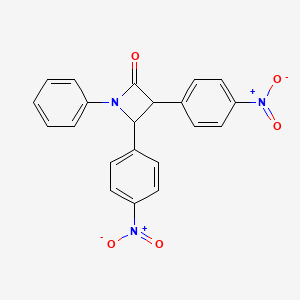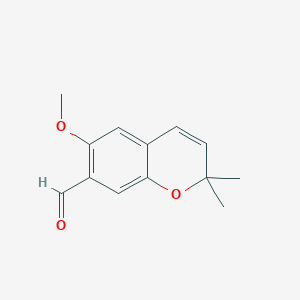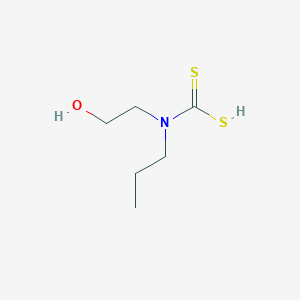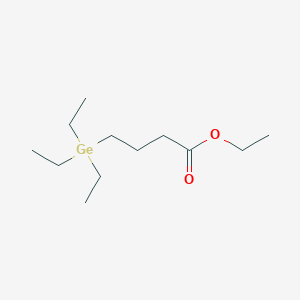
Ethyl 4-(triethylgermanyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(triethylgermanyl)butanoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a germanium atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 4-(triethylgermanyl)butanoate typically involves the esterification of 4-(triethylgermanyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Ethyl 4-(triethylgermanyl)butanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 4-(triethylgermanyl)butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The germanium atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: 4-(triethylgermanyl)butanoic acid and ethanol.
Reduction: 4-(triethylgermanyl)butanol.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-(triethylgermanyl)butanoate is used as a precursor in the synthesis of other germanium-containing compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms involving germanium.
Biology and Medicine: Research into the biological activity of germanium compounds has shown potential in various medical applications, including anti-cancer and anti-inflammatory properties. This compound may serve as a starting point for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty materials and as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(triethylgermanyl)butano
Propiedades
Número CAS |
92036-54-9 |
|---|---|
Fórmula molecular |
C12H26GeO2 |
Peso molecular |
274.96 g/mol |
Nombre IUPAC |
ethyl 4-triethylgermylbutanoate |
InChI |
InChI=1S/C12H26GeO2/c1-5-13(6-2,7-3)11-9-10-12(14)15-8-4/h5-11H2,1-4H3 |
Clave InChI |
GCHKZKOLKMUBJO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC[Ge](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


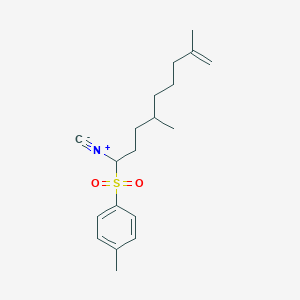
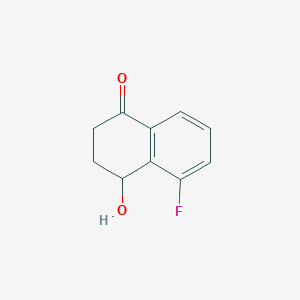
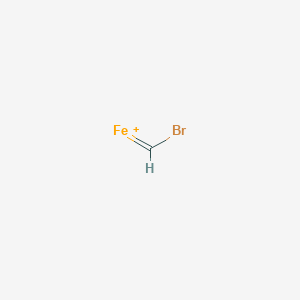
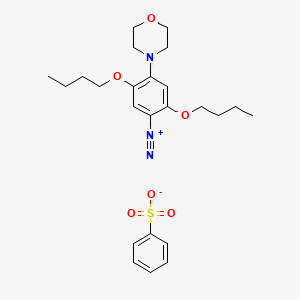
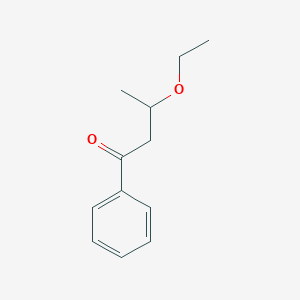
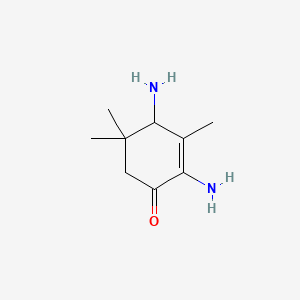
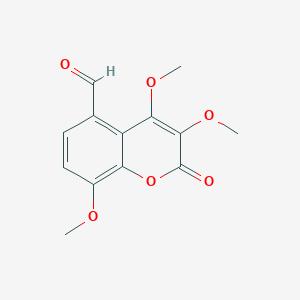
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)

